molecular formula C14H8ClN3O2 B11840593 6-Anilino-7-chloroquinazoline-5,8-dione CAS No. 740854-81-3

6-Anilino-7-chloroquinazoline-5,8-dione

Katalognummer: B11840593
CAS-Nummer: 740854-81-3
Molekulargewicht: 285.68 g/mol
InChI-Schlüssel: MAISSZOJEIDTHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Anilino-7-chloroquinazoline-5,8-dione is a synthetic organic compound with the molecular formula C₁₄H₈ClN₃O₂. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Anilino-7-chloroquinazoline-5,8-dione typically involves the reaction of 6,7-dichloroquinoline-5,8-dione with aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like benzene. The mixture is stirred at room temperature, and the product is isolated by filtration and purified using chromatographic techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Anilino-7-chloroquinazoline-5,8-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with different nucleophiles.

    Oxidation and Reduction: The quinazoline ring can undergo redox reactions, altering its oxidation state.

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Anilino-7-chloroquinazoline-5,8-dione involves its interaction with cellular targets such as enzymes and receptors. It is known to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione: Another quinazoline derivative with anticancer properties.

    6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione: Known for its ability to inhibit cell cycle progression.

Uniqueness

6-Anilino-7-chloroquinazoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its anilino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

740854-81-3

Molekularformel

C14H8ClN3O2

Molekulargewicht

285.68 g/mol

IUPAC-Name

6-anilino-7-chloroquinazoline-5,8-dione

InChI

InChI=1S/C14H8ClN3O2/c15-10-12(18-8-4-2-1-3-5-8)13(19)9-6-16-7-17-11(9)14(10)20/h1-7,18H

InChI-Schlüssel

MAISSZOJEIDTHJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=NC=NC=C3C2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.